molecular formula C20H25N3OS B2539168 N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)thiophene-2-carboxamide CAS No. 922088-02-6

N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2539168
CAS No.: 922088-02-6
M. Wt: 355.5
InChI Key: DHCZAYDBOXGARA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indoline Derivative: Starting with an indole derivative, methylation can be achieved using methyl iodide in the presence of a base.

    Pyrrolidine Introduction:

    Thiophene Carboxamide Formation: The final step involves coupling the indoline-pyrrolidine intermediate with thiophene-2-carboxylic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to improve yield and scalability. This might include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indoline or thiophene moieties.

    Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.

    Substitution: Substitution reactions might occur at the pyrrolidine or thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents or nucleophiles like sodium hydride.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)thiophene-2-carboxamide may have applications in:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design.

    Biology: Studying its interactions with biological targets.

    Materials Science: Incorporation into polymers or other materials for electronic applications.

Mechanism of Action

The mechanism of action would depend on its specific biological or chemical target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include proteins or nucleic acids, and pathways involved might be related to signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1-methylindolin-5-yl)ethyl)thiophene-2-carboxamide
  • N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide

Uniqueness

N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)thiophene-2-carboxamide is unique due to the specific combination of its indoline, pyrrolidine, and thiophene moieties, which may confer distinct biological or chemical properties compared to similar compounds.

Biological Activity

N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

Structural Overview

The compound features several key structural components:

  • Indole Moiety : The 1-methylindole structure is known for its diverse biological activities, including interactions with G protein-coupled receptors (GPCRs).
  • Pyrrolidine Ring : This cyclic amine is often associated with pharmacological properties, influencing the compound's overall activity.
  • Thiophene and Carboxamide Groups : These functional groups are implicated in various biological interactions, particularly in kinase inhibition and receptor binding.

Pharmacological Properties

Research indicates that compounds with similar structural motifs may exhibit a range of biological activities, including:

  • Anticancer Activity : Indole derivatives are frequently studied for their potential in cancer therapeutics due to their ability to modulate signaling pathways involved in cell proliferation and apoptosis.
  • Antimicrobial Effects : The presence of the pyrrolidine ring can enhance the antibacterial properties of the compound, making it a candidate for further investigation as an antimicrobial agent.
Biological Activity Mechanism of Action References
AnticancerModulation of cell signaling pathways
AntimicrobialDisruption of bacterial cell function
Kinase InhibitionInterference with kinase signaling pathways

Case Studies

  • Anticancer Studies : In vitro studies have demonstrated that similar indole-based compounds can induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways. For instance, compounds structurally related to this compound have shown promise in inhibiting tumor growth in xenograft models.
  • Antimicrobial Research : A study evaluating the antimicrobial efficacy of pyrrolidine-containing compounds found significant activity against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis and function.

The proposed mechanisms of action for this compound include:

  • Receptor Interaction : Binding to GPCRs could modulate various physiological responses, potentially influencing neurotransmitter release and other signaling cascades.
  • Enzyme Inhibition : The thiophene and carboxamide groups may allow for interaction with specific kinases or phosphatases, disrupting normal cellular signaling.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic synthesis techniques. Understanding the SAR is crucial for optimizing its biological activity:

  • Variations in the indole or pyrrolidine substituents can significantly alter potency and selectivity against target receptors or enzymes.
Compound Variation Biological Activity Comments
Indole derivativesEnhanced anticancer effectsIncreased apoptosis induction
Pyrrolidine modificationsImproved antimicrobial activityAlters binding affinity

Properties

IUPAC Name

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3OS/c1-22-11-8-16-13-15(6-7-17(16)22)18(23-9-2-3-10-23)14-21-20(24)19-5-4-12-25-19/h4-7,12-13,18H,2-3,8-11,14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCZAYDBOXGARA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CS3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.